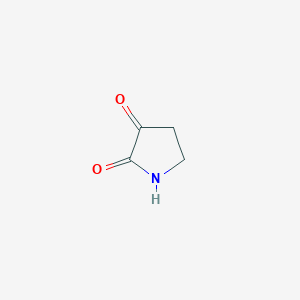

Pyrrolidine-2,3-dione

Übersicht

Beschreibung

Pyrrolidine-2,3-dione is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colourless liquid that is miscible with water and most organic solvents . This γ-lactam structure is an important scaffold which can be found in many pharmaceutical active natural products and synthetic medicinal compounds .

Synthesis Analysis

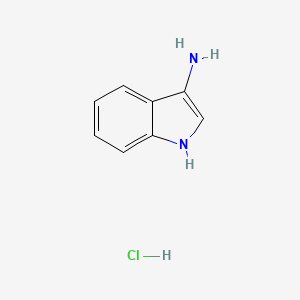

Pyrrolidine-2,3-dione can be synthesized by heating a mixture of tryptamine, aromatic aldehyde, and methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate . The synthesis also involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of Pyrrolidine-2,3-dione is a five-membered heterocyclic ring containing four carbon and one nitrogen atoms .Chemical Reactions Analysis

Pyrrolidine-2,3-dione is a versatile scaffold for novel biologically active compounds . It has been used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .Physical And Chemical Properties Analysis

Pyrrolidine-2,3-dione is a colorless to pale yellow, pungent-smelling liquid, highly soluble in water and various organic solvents . It is a cyclic secondary amine with ammonia-like odor .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Pyrrolidine-2,3-dione has been a subject of interest in synthetic chemistry. Studies have focused on its preparation and potential uses in synthesis. For example, it was prepared by different routes, and its hydrolysis product, 4-amino-2-oxobutyric acid, was identified (Sundberg, Pearce, & Laurino, 1986). Additionally, research has been conducted on the biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones, highlighting their potential in creating new all-carbon quaternary stereocenters (Shahedi et al., 2023).

Medicinal Chemistry and Drug Development

Pyrrolidine-2,3-dione derivatives have shown promise in medicinal chemistry and drug development. A significant application has been the discovery of these derivatives as novel inhibitors of P. aeruginosa PBP3, offering potential in combating multidrug-resistant bacterial strains (López-Pérez et al., 2021). Furthermore, there's research on the synthesis and evaluation of anticonvulsant properties of N-Mannich bases derived from pyrrolidine-2,5-dione, indicating its utility in developing new antiepileptic drugs (Rybka et al., 2017).

Bioactivity and Pharmacological Studies

Studies have been conducted to explore the bioactivity of pyrrolidine-2,3-dione derivatives. For instance, novel 3-(1-hydroxyethylidene)-5-substituted-pyrrolidine-2,4-dione derivatives were synthesized and showed noticeable herbicidal activities (Han et al., 2012). Additionally, computational simulations have identified pyrrolidine-2,3-dione derivatives as novel inhibitors of the Cdk5/p25 complex, potentially offering therapeutic avenues for Alzheimer’s pathology (Zeb et al., 2019).

Material Science and Organic Synthesis

In material science and organic synthesis, pyrrolidine-2,3-dione and its derivatives have been utilized in various applications. Research has focused on their role in the synthesis of complex organic structures and as important scaffolds. For example, studies have shown the conversion of pyrrolidine-2,5-dione to maleimide, indicating their significance in organic synthesis and material science (Yan et al., 2018).

Safety And Hazards

Zukünftige Richtungen

The discovery of the Pyrrolidine-2,3-dione class of inhibitors brings opportunities to target multidrug-resistant bacterial strains and calls for further optimisation to improve antibacterial activity against P. aeruginosa . It is also a promising building block for electrochromic conjugated polymers, and probably other organic electronics .

Eigenschaften

IUPAC Name |

pyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-1-2-5-4(3)7/h1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYXSLAAXZTRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidine-2,3-dione | |

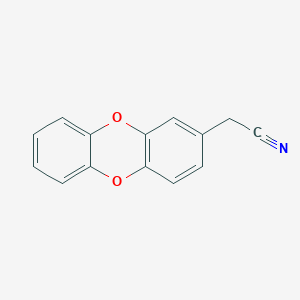

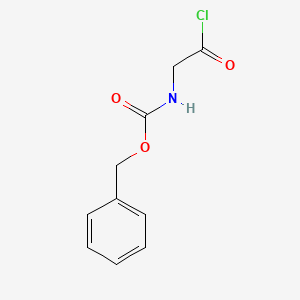

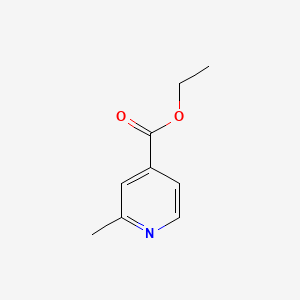

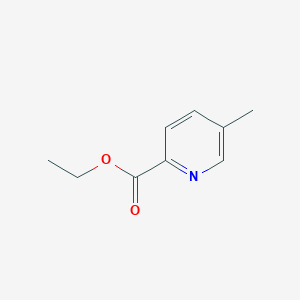

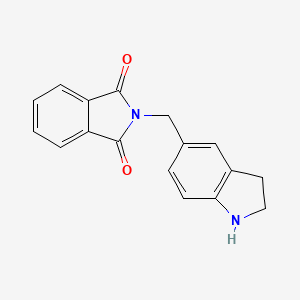

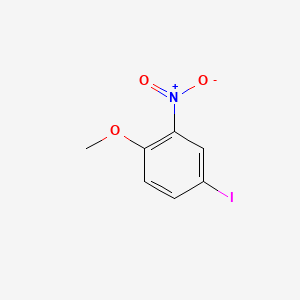

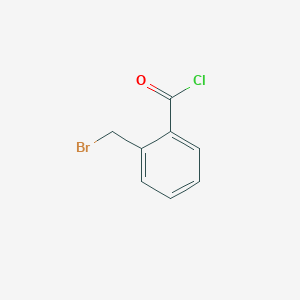

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-c]pyridine](/img/structure/B1313802.png)